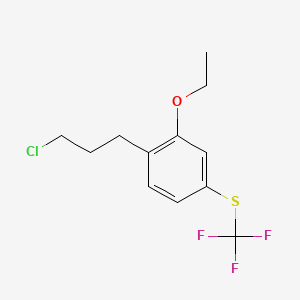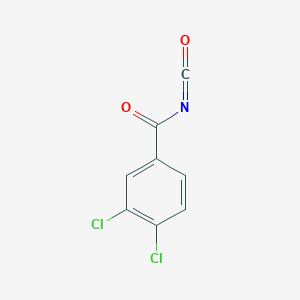
3,4-Dichlorobenzoyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorobenzoyl isocyanate is a chemical compound used primarily as a chemical intermediate in organic synthesis. It is a solid that ranges in color from white to yellow and is known to be an irritant to tissues, including eyes and mucous membranes. Inhalation of dust from this compound is poisonous . It is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements .
準備方法
3,4-Dichlorobenzoyl isocyanate can be synthesized through various methods. One common method involves the reaction of 3,4-dichloroaniline with phosgene . This reaction is typically carried out under controlled conditions to ensure safety and efficiency. Another method involves the use of non-phosgene approaches, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
化学反応の分析
3,4-Dichlorobenzoyl isocyanate undergoes several types of chemical reactions, including substitution and oxidation. Common reagents used in these reactions include triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alcohols, thiols, and trimethylsilyl ethers can yield alkyl isocyanates .
科学的研究の応用
3,4-Dichlorobenzoyl isocyanate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and as a chemical intermediate in the production of pharmaceuticals and agrochemicals . In the field of biology, it is used to study the interactions between isocyanates and biological macromolecules. In the industrial sector, it is used in the production of polyurethane foams, coatings, and adhesives .
作用機序
The mechanism of action of 3,4-Dichlorobenzoyl isocyanate involves its reactivity with nucleophiles, such as water and biological macromolecules. The isocyanate group (N=C=O) reacts with these nucleophiles to form urea derivatives, which can further react to form more complex structures . This reactivity is key to its use in various chemical and industrial applications.
類似化合物との比較
3,4-Dichlorobenzoyl isocyanate is similar to other isocyanates, such as toluene diisocyanate and methylenediphenyl diisocyanate . it is unique in its specific reactivity and applications. For example, while toluene diisocyanate is widely used in the production of flexible polyurethane foams, this compound is more commonly used as a chemical intermediate in organic synthesis . Other similar compounds include hexamethylene diisocyanate and isophorone diisocyanate, which are used in non-yellowing polyurethane materials .
特性
CAS番号 |
10278-20-3 |
|---|---|
分子式 |
C8H3Cl2NO2 |
分子量 |
216.02 g/mol |
IUPAC名 |
3,4-dichlorobenzoyl isocyanate |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-2-1-5(3-7(6)10)8(13)11-4-12/h1-3H |
InChIキー |
LNAMONHYXJTAHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)N=C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



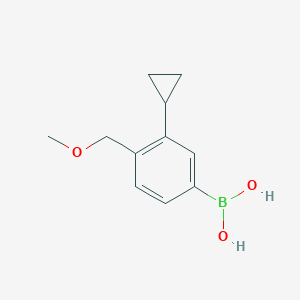

![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
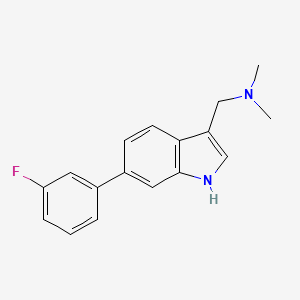
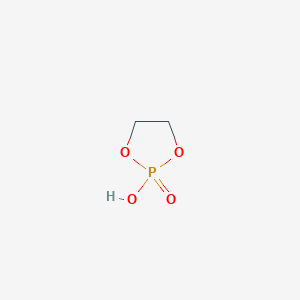
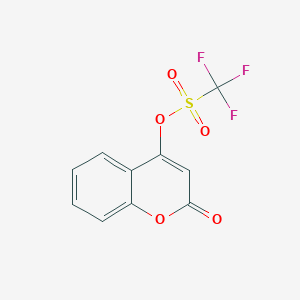
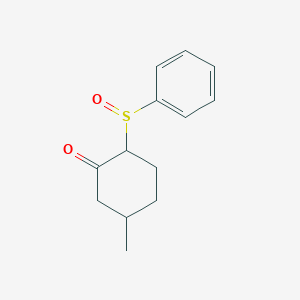
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
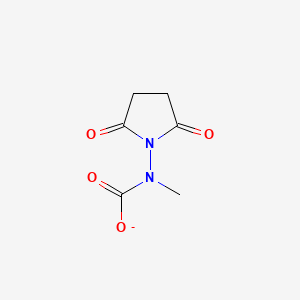
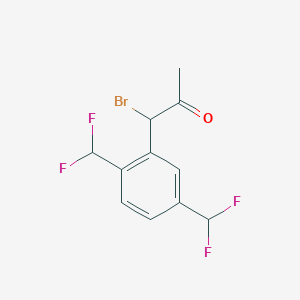
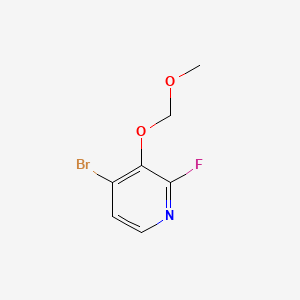
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)
